Vipoglanstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vipoglanstat is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has been studied for its potential to modulate inflammatory pain by decreasing prostaglandin E2 (PGE2) and increasing prostacyclin biosynthesis . It has shown promise in various clinical trials, particularly in the treatment of systemic sclerosis-related Raynaud’s phenomenon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vipoglanstat is synthesized through a series of chemical reactions involving the formation of a carboxamide structure. The synthesis typically involves the following steps:
Formation of the benzimidazole core: This step involves the reaction of 2,6-dichloro-3-nitroaniline with 2,2-dimethylpropionyl chloride to form a nitrobenzimidazole intermediate.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the carboxamide: The amine is then reacted with 2,2-difluoroethanol and 1-methyl-1H-benzoimidazole-5-carboxylic acid to form the final carboxamide structure.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vipoglanstat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted benzimidazoles and carboxamides .
Scientific Research Applications
Chemistry: Used as a model compound for studying the inhibition of microsomal prostaglandin E synthase-1.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Studied in clinical trials for the treatment of systemic sclerosis-related Raynaud’s phenomenon and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and pain management therapies
Mechanism of Action
Vipoglanstat exerts its effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition leads to a decrease in the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and an increase in the production of prostacyclin, which has anti-inflammatory properties. The molecular targets and pathways involved include the arachidonic acid pathway and the cyclooxygenase (COX) pathway .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for pain relief and inflammation.
Rofecoxib: Another COX-2 inhibitor with similar applications.
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Uniqueness of Vipoglanstat
This compound is unique in its selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which allows for a more targeted approach to reducing inflammation without the gastrointestinal side effects commonly associated with COX inhibitors. This specificity makes this compound a promising candidate for the treatment of inflammatory conditions with fewer side effects .
Biological Activity
Vipoglanstat, also known as GS-248 or BI 1029539, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This compound is being investigated for its potential therapeutic applications in various inflammatory conditions, including systemic sclerosis (SSc) and endometriosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and potential implications for treatment.
This compound functions by inhibiting mPGES-1, which decreases the production of PGE2, a pro-inflammatory mediator. By doing so, it promotes the biosynthesis of prostacyclin, a compound with vasodilatory and anti-inflammatory properties. The selective inhibition of mPGES-1 allows for a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenases (COX) indiscriminately.
Phase 2 Trial in Systemic Sclerosis
A significant study evaluated the efficacy and safety of this compound in patients with systemic sclerosis-related Raynaud's phenomenon (RP). The trial was a double-blind, placebo-controlled study involving 69 participants randomized to receive either 120 mg of this compound or a placebo for four weeks. Key findings include:
- Reduction in RP Attacks : The mean weekly number of RP attacks decreased by 3.4 attacks in the this compound group compared to a decrease of 4.2 attacks in the placebo group; however, this difference was not statistically significant (p=0.628) .
- Patient-Reported Outcomes : All patient-reported outcomes improved across both groups without significant differences between them.
- Biomarker Changes : this compound achieved full inhibition of mPGES-1, resulting in a 57% reduction in urinary PGE2 levels and a 50% increase in prostacyclin metabolites .
Despite these findings, the study concluded that while this compound was safe and well tolerated, it was ineffective in reducing RP attacks in SSc patients. This has prompted further exploration of this compound's efficacy in other conditions where mPGES-1 is implicated .
Development for Endometriosis
This compound is also advancing into clinical trials for the treatment of endometriosis. The rationale behind this application stems from its ability to modulate inflammatory pain through the inhibition of PGE2 production. Early studies suggest that targeting mPGES-1 may alleviate pain associated with endometriosis by shifting the balance towards prostacyclin synthesis .
Data Summary
The following table summarizes key data from clinical studies involving this compound:
Study Type | Condition | Dosage | Participants | Key Findings |
---|---|---|---|---|
Phase 2 Trial | Systemic Sclerosis | 120 mg daily | 69 | No significant reduction in RP attacks |
Phase II Development | Endometriosis | TBD | TBD | Targeting mPGES-1 may reduce inflammatory pain |
Case Studies
Several case studies have illustrated the differential treatment responses to this compound based on patient demographics and clinical characteristics. For instance, variations in genetic backgrounds may influence how patients metabolize the drug or respond to its effects . These insights are crucial for tailoring personalized treatment approaches and understanding the broader implications of this compound's use.
Properties
CAS No. |
1360622-01-0 |
---|---|
Molecular Formula |
C30H34Cl2F5N5O3 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41) |
InChI Key |
PFORUFFGGNOLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.